molecular formula C20H16F3N3O B1684630 AAL-993 CAS No. 269390-77-4

AAL-993

Cat. No.: B1684630
CAS No.: 269390-77-4
M. Wt: 371.4 g/mol
InChI Key: BLAFVGLBBOPRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AAL-993 is a potent, selective, and cell-permeable inhibitor of vascular endothelial growth factor receptors (VEGFR). It is known for its significant role in inhibiting angiogenesis, which is the formation of new blood vessels, a process crucial in cancer progression. The compound has shown efficacy in various preclinical models, making it a valuable tool in cancer research and potential therapeutic applications .

Mechanism of Action

Target of Action

AAL-993, also known as 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide, is a potent, selective, and cell-permeable inhibitor of VEGFR . The primary targets of this compound are VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

This compound interacts with its targets (VEGFR1, VEGFR2, and VEGFR3) by inhibiting their activity . The IC50 values are 130, 23, and 18 nM for VEGFR1, 2, and 3 respectively . This inhibition prevents the VEGF-induced angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the VEGF receptors, this compound suppresses the VEGF-induced angiogenesis . Additionally, it suppresses hypoxia-induced HIF-1α expression without affecting Akt phosphorylation . This could potentially limit the ability of cancer cells to adapt to low oxygen conditions, further inhibiting their growth and spread .

Pharmacokinetics

It is mentioned that this compound is soluble in ethanol to 25 mm and in dmso to 50 mm This suggests that the compound has good solubility, which could potentially influence its absorption and distribution in the body

Result of Action

The primary result of this compound’s action is the inhibition of VEGF-induced angiogenesis . This means that it can prevent the formation of new blood vessels, thereby limiting the growth and spread of cancer cells . Additionally, it suppresses hypoxia-induced HIF-1α expression, potentially limiting the ability of cancer cells to adapt to low oxygen conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AAL-993 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups that are crucial for the biological activity of the compound. This often involves selective halogenation, nitration, or alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

AAL-993 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities .

Scientific Research Applications

AAL-993 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study VEGFR signaling pathways and to develop new VEGFR inhibitors.

    Biology: Helps in understanding the role of VEGFR in angiogenesis and other physiological processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its anti-angiogenic properties.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another VEGFR inhibitor with broader kinase inhibition profile.

    Sorafenib: Inhibits multiple kinases, including VEGFR, but has a different spectrum of activity.

    Pazopanib: Selective for VEGFR but also inhibits other tyrosine kinases.

Uniqueness of AAL-993

This compound is unique due to its high selectivity and potency for VEGFR1, VEGFR2, and VEGFR3, with IC50 values of 130 nM, 23 nM, and 18 nM, respectively. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)15-4-3-5-16(12-15)26-19(27)17-6-1-2-7-18(17)25-13-14-8-10-24-11-9-14/h1-12,25H,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFVGLBBOPRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AAL-993
Reactant of Route 2
Reactant of Route 2
AAL-993
Reactant of Route 3
Reactant of Route 3
AAL-993
Reactant of Route 4
AAL-993
Reactant of Route 5
Reactant of Route 5
AAL-993
Reactant of Route 6
AAL-993

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.